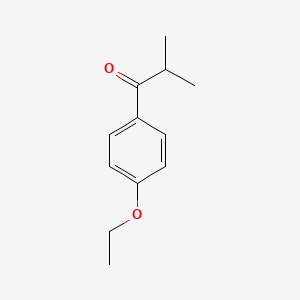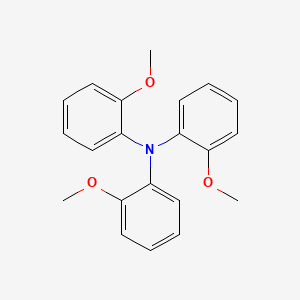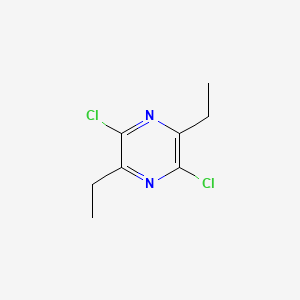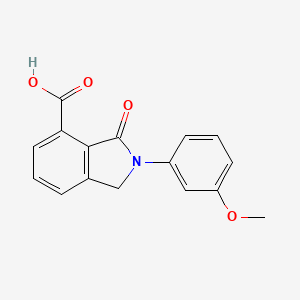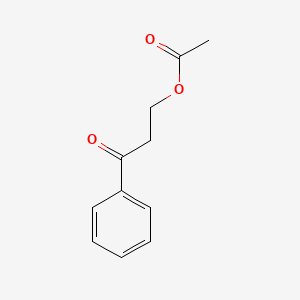
3-Oxo-3-phenylpropyl acetate
Vue d'ensemble
Description
3-Oxo-3-phenylpropyl acetate, also known as 3-oxo-3-phenylpropionic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and ether.
Applications De Recherche Scientifique
Fragrance Material Review
A toxicologic and dermatologic review of 3-phenylpropyl acetate, structurally related to 3-Oxo-3-phenylpropyl acetate, highlights its use as a fragrance ingredient. This compound is part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, used in fragrance materials. The review includes data on physical properties, acute toxicity, skin irritation, skin sensitization, and toxicokinetics (McGinty, Letizia, & Api, 2012).
Synthesis and Biological Evaluation
A study on novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides demonstrates their synthesis and evaluation against various cell lines, such as HepG2, A-549, MCF-7, and Vero. These compounds, structurally related to 3-Oxo-3-phenylpropyl acetate, showed potential anticancer properties, particularly against the A-549 and MCF-7 cell lines (Khade et al., 2019).
Chemistry of Related Compounds
Research on 2-(2-oxo-3-phenylpropyl)benzaldehydes, related to 3-Oxo-3-phenylpropyl acetate, provides insight into their conversion into various chemical compounds. This includes the synthesis of 3-phenyl-2-naphthols and an efficient method for synthesizing 3-phenyl-1,2-naphthoquinones, leading to 2-hydroxy-3-phenyl-1,4-naphthoquinones (Martínez et al., 2005).
Stereospecific Conversion in Organic Synthesis
A study explores the conversion of diastereoisomeric 1,3-diols (3-cyclohexyl-1-phenylpropane-1,3-diol) into orthoesters, leading to the formation of oxetanes. This process involves a complete inversion of configuration at a benzylic site, which is relevant to the synthesis of compounds structurally similar to 3-Oxo-3-phenylpropyl acetate (Aftab et al., 2000).
Antioxidant Properties
The antioxidant properties of compounds structurally related to 3-Oxo-3-phenylpropyl acetate, such as oxime 3-(phenylhydrazono) butan-2-one, have been studied. This research suggests potential applications in countering oxidative stress and as a possible therapeutic agent (Puntel et al., 2008).
Application in Medicinal Chemistry
The compound's structural analogues have been utilized in medicinal chemistry, particularly in synthesizing α-aminophosphonates with quinazolinone moieties, showing significant anticancer activities. This indicates the potential of 3-Oxo-3-phenylpropyl acetate in similar applications (Awad et al., 2018).
Propriétés
IUPAC Name |
(3-oxo-3-phenylpropyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-9(12)14-8-7-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFVFNSFBWLKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464702 | |
| Record name | benzoylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-phenylpropyl acetate | |
CAS RN |
7334-41-0 | |
| Record name | benzoylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)isoquinolinium bromide](/img/structure/B3056596.png)
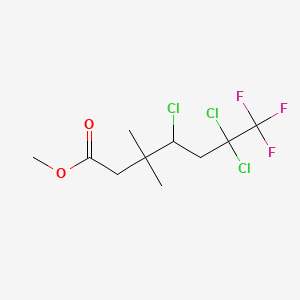
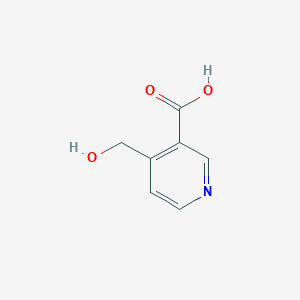
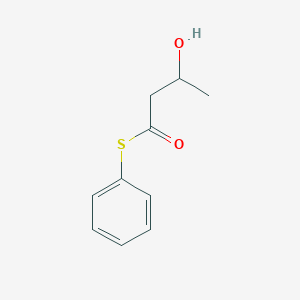
![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)
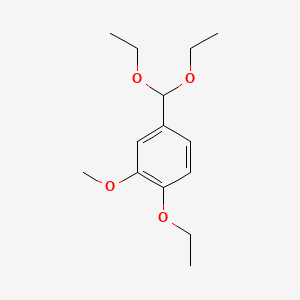

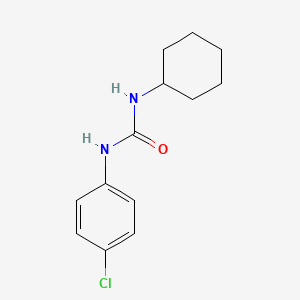
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',6'-bis(diethylamino)-3'-methyl-](/img/structure/B3056611.png)
